N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenoxyAcetamide N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenoxyAcetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15130038
InChI: InChI=1S/C23H19N3O2/c27-23(17-28-20-14-8-3-9-15-20)24-22-16-21(18-10-4-1-5-11-18)25-26(22)19-12-6-2-7-13-19/h1-16H,17H2,(H,24,27)
SMILES:
Molecular Formula: C23H19N3O2
Molecular Weight: 369.4 g/mol

N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenoxyAcetamide

CAS No.:

Cat. No.: VC15130038

Molecular Formula: C23H19N3O2

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenoxyAcetamide -

Specification

Molecular Formula C23H19N3O2
Molecular Weight 369.4 g/mol
IUPAC Name N-(2,5-diphenylpyrazol-3-yl)-2-phenoxyacetamide
Standard InChI InChI=1S/C23H19N3O2/c27-23(17-28-20-14-8-3-9-15-20)24-22-16-21(18-10-4-1-5-11-18)25-26(22)19-12-6-2-7-13-19/h1-16H,17H2,(H,24,27)
Standard InChI Key GUUNMUCCWYSITD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)COC3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • 1,3-Diphenyl-1H-pyrazole core: A five-membered heterocyclic ring containing two nitrogen atoms, substituted with phenyl groups at positions 1 and 3.

  • Acetamide side chain: Attached to the pyrazole’s 5-position, providing hydrogen-bonding capability.

  • Phenoxy group: Linked via an ethyl spacer to the acetamide, introducing aromatic bulk and potential π-π interactions.

The IUPAC name, N-(2,5-diphenylpyrazol-3-yl)-2-phenoxyacetamide, reflects this arrangement .

Physicochemical Data

Key properties derived from computational and experimental studies include:

PropertyValueSource
Molecular FormulaC23H19N3O2\text{C}_{23}\text{H}_{19}\text{N}_{3}\text{O}_{2}
Molecular Weight369.416 g/mol
Exact Mass369.148 Da
Topological Polar Surface Area56.15 Ų
LogP (Octanol-Water)4.63

The high LogP value suggests significant lipophilicity, which may influence membrane permeability in biological systems .

Synthesis and Optimization

Synthetic Routes

While explicit protocols for this compound are scarce, analogous pyrazole-acetamide derivatives are typically synthesized via:

  • Pyrazole Core Formation: Condensation of 1,3-diphenyl-1H-pyrazol-5-amine with phenoxyacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) .

  • Coupling Reactions: Use of carbodiimide-based coupling agents (e.g., DCC) to link the pyrazole amine to phenoxyacetic acid derivatives.

Reaction yields and purity depend on solvent choice (e.g., acetonitrile vs. THF) and temperature control, with optimal conditions often determined via Design of Experiments (DoE) methodologies.

Industrial-Scale Production

Scalable synthesis may employ continuous-flow reactors to enhance mixing and heat transfer, reducing reaction times from hours to minutes. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, as required for pharmaceutical intermediates.

Applications in Scientific Research

Medicinal Chemistry

The compound’s structural motifs align with pharmacophores targeting:

  • Kinase Inhibition: Pyrazole derivatives are known ATP-competitive inhibitors of kinases like EGFR and VEGFR . Molecular docking studies suggest the phenoxy group occupies hydrophobic pockets adjacent to the ATP-binding site .

  • Antimicrobial Activity: Preliminary assays against Staphylococcus aureus show MIC values of 8–16 µg/mL, though data for this specific derivative remain unpublished .

Materials Science

The rigid pyrazole core and aromatic substituents enhance thermal stability, making it a candidate for:

  • Liquid Crystals: Modifies mesophase behavior in nematic mixtures.

  • Coordination Polymers: Serves as a ligand for transition metals (e.g., Cu²⁺), forming porous frameworks with gas storage potential .

Mechanism of Action

Biological Targets

In silico profiling predicts affinity for:

  • Cyclooxygenase-2 (COX-2): The acetamide moiety may mimic arachidonic acid, inhibiting prostaglandin synthesis .

  • GABAA Receptors: Pyrazole derivatives modulate chloride ion channels, though electrophysiological validation is pending .

Metabolic Pathways

CYP3A4-mediated oxidation of the phenyl rings generates hydroxylated metabolites, detectable via LC-MS/MS. Glucuronidation at the acetamide’s carbonyl group enhances renal excretion .

Comparison with Structural Analogs

N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamide

This analog lacks the phenoxyethyl group, reducing LogP from 4.63 to 3.24 and decreasing membrane permeability by 40% in Caco-2 assays .

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamide

Methyl substituents on the pyrazole lower melting points (mp 112°C vs. 145°C) but improve aqueous solubility by 2.5-fold.

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